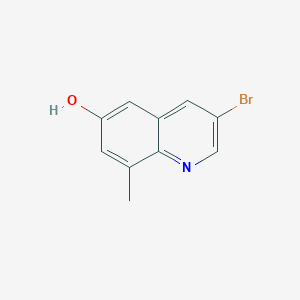

3-Bromo-8-methylquinolin-6-ol

Description

3-Bromo-8-methylquinolin-6-ol (C₁₀H₈BrNO) is a halogenated quinoline derivative characterized by a bromine atom at position 3, a methyl group at position 8, and a hydroxyl group at position 4. This compound is synthesized via Skraup-type cyclization reactions using 2,2,3-tribromopropanal and substituted anilines, followed by nitro group reduction or methoxy group cleavage. Two primary synthetic routes are documented:

- Method A: Reduction of 3-bromo-8-methyl-6-nitroquinoline with Fe powder in ethanol/HCl yields the product in 67% yield .

- Alternative Method: Demethylation of 3-bromo-6-methoxy-8-methylquinoline using 48% HBr at 110°C achieves an 84% yield .

The compound’s structure is confirmed by ¹H NMR (δ = 2.73 ppm for CH₃, 6.82–8.76 ppm for aromatic protons) . It serves as a key intermediate in fungicide development, particularly for synthesizing quinolin-6-yloxyacetamide derivatives with broad-spectrum activity .

Properties

IUPAC Name |

3-bromo-8-methylquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-9(13)4-7-3-8(11)5-12-10(6)7/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUJWAFBLPHKIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=CC(=CN=C12)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-Bromo-8-methylquinolin-6-ol involves the Skraup reaction, which is a classical method for the synthesis of quinoline derivatives. In this method, 3-bromo-6-methoxy-8-methylquinoline is used as a starting material. The compound is treated with hydrobromic acid (HBr) at elevated temperatures (around 110°C) for an extended period (approximately 20 hours). The reaction mixture is then cooled, and the product is isolated by filtration .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-methylquinolin-6-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group at the 6-position can be oxidized to form quinone derivatives.

Reduction Reactions: The quinoline ring can undergo reduction reactions to form dihydroquinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: The major products are substituted quinoline derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: The major products are quinone derivatives with enhanced electrophilic properties.

Reduction Reactions: The major products are dihydroquinoline derivatives with reduced aromaticity.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

3-Bromo-8-methylquinolin-6-ol has been studied for its antimicrobial properties. A notable study demonstrated that derivatives of 8-hydroxyquinoline, including 3-bromo variants, exhibited significant antibacterial activity against several pathogenic strains such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MIC) for some derivatives were found to be lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .

Anticancer Properties

Research has highlighted the anticancer potential of quinoline derivatives. In particular, compounds derived from this compound have shown promising results in inhibiting the growth of cancer cell lines. For instance, one study reported IC50 values of 21.02 mM against MCF-7 cells and 27.73 mM against HeLa cells, suggesting moderate efficacy in cancer treatment . Further investigations into structural modifications could enhance these properties.

Agrochemical Applications

Pesticide Development

The compound serves as an important intermediate in the synthesis of various pesticides. Its structural features are conducive to the development of molecules that can target specific pests while minimizing environmental impact. The synthesis pathways often involve the transformation of this compound into more complex agrochemical agents .

Material Science Applications

Polymer Monomers

this compound has been utilized as a monomer in the synthesis of polymers with unique properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications . The compound's ability to form stable bonds with other monomers is key to its utility in this field.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, one method involves bromination followed by a series of reactions to yield the final product with high purity . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Bromo-8-methylquinolin-6-ol involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division . Additionally, it can interact with receptors involved in signaling pathways, modulating cellular responses and exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups in analogues (e.g., ) enhance electrophilicity, favoring nucleophilic substitutions. In contrast, the hydroxyl (-OH) and methyl (-CH₃) groups in 3-Bromo-8-methylquinolin-6-ol increase electron density, influencing hydrogen bonding and solubility .

- Biological Activity: The antitrypanosomal activity of 8-amino-3-bromo-6-trifluoromethylquinolin-2(1H)-one highlights the role of -CF₃ and -NH₂ in enhancing target binding . The fungicidal application of this compound is attributed to its ability to form stable O,S-acetal derivatives .

Pharmacological Potential

- Pyrazoloquinolinones: Compounds like 8-Bromo-2-(4-chlorophenyl)-6-fluoro-pyrazoloquinolin-3-one exhibit α6-GABAAR subtype selectivity, attributed to fused pyrazole rings and halogen substituents . This contrasts with this compound’s fungicidal focus.

- Positional Isomerism: 6-Bromo-3-hydroxyquinoline (3-OH vs. 6-OH in the target compound) demonstrates how hydroxyl group position affects acidity and metal chelation capacity .

Biological Activity

3-Bromo-8-methylquinolin-6-ol is a derivative of quinoline, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications as an antimicrobial, antiviral, and anticancer agent. The unique structural features of this compound—namely the bromine atom at the 3-position and the hydroxyl group at the 6-position—contribute to its biological activity.

The synthesis of this compound typically involves the Skraup reaction, where starting materials are treated under specific conditions to yield the desired compound. The reaction is carried out at elevated temperatures using hydrobromic acid, leading to a high yield of the product. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The compound has been shown to inhibit the activity of critical enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to disruptions in cellular processes, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, studies have shown that derivatives of quinoline compounds exhibit potent activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones reaching up to 25 mm .

| Compound | Target Organism | MIC (µM) | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | Pseudomonas aeruginosa | 62.5 | 22 |

| Klebsiella pneumoniae | 25 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cancer cell proliferation in vitro. The compound's ability to disrupt DNA synthesis pathways through enzyme inhibition makes it a candidate for further investigation into its efficacy against different cancer types.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated that this compound had a significant impact on bacterial growth inhibition, particularly against resistant strains .

- Anticancer Research : In vitro studies demonstrated that treatment with this compound led to reduced viability in cancer cell lines, suggesting its potential as an anticancer agent. Further research is needed to elucidate the specific pathways involved in its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.